molecular formula C25H29N3O2 B11419926 N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide

N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide

Cat. No.: B11419926
M. Wt: 403.5 g/mol
InChI Key: DAQWOYOYAPQNFK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[45]dec-3-en-1-yl]acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine and 4-methylbenzaldehyde. The key steps in the synthesis may involve:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the acetamide group: This step may involve the reaction of the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart desirable properties to materials, such as increased stability or specific electronic properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[3-(4-ethylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide
  • N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]propionamide

Uniqueness

N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide is unique due to its specific spirocyclic structure, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide

InChI

InChI=1S/C25H29N3O2/c1-3-19-9-13-21(14-10-19)26-22(29)17-28-24(30)23(20-11-7-18(2)8-12-20)27-25(28)15-5-4-6-16-25/h7-14H,3-6,15-17H2,1-2H3,(H,26,29)

InChI Key

DAQWOYOYAPQNFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=C(C=C4)C

Origin of Product

United States

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